

# Acrivastine-d7: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Acrivastine D7

Cat. No.: B3181992

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An in-depth examination of the synthesis, characterization, and application of the deuterated antihistamine, Acrivastine-d7, for advanced analytical studies.

## Introduction

Acrivastine is a second-generation H1-receptor antagonist, recognized for its non-sedating antihistamine properties in the treatment of allergic rhinitis and urticaria.[1][2] In the realms of drug metabolism, pharmacokinetics (DMPK), and clinical pharmacology, the precise quantification of therapeutic agents in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, offering unparalleled accuracy by compensating for matrix effects and variations during sample processing and analysis.[3]

Acrivastine-d7 is the deuterium-labeled analogue of Acrivastine.[4] With seven deuterium atoms strategically incorporated into its structure, it serves as an ideal internal standard for bioanalytical assays.[4] Its physicochemical properties are nearly identical to Acrivastine, ensuring it co-elutes chromatographically and experiences similar ionization efficiency, yet it is distinguishable by its higher mass-to-charge ratio ( $m/z$ ) in a mass spectrometer. This guide provides a comprehensive overview of Acrivastine-d7, its chemical properties, synthesis, and its application in a validated analytical workflow.

## Chemical Identity and Physicochemical Properties

Acrivastine-d7 is structurally identical to Acrivastine, with the exception of seven hydrogen atoms being replaced by deuterium. Specifically, the labeling consists of three deuterium atoms on the methyl group of the tolyl moiety and four deuterium atoms on the aromatic ring of the same moiety.

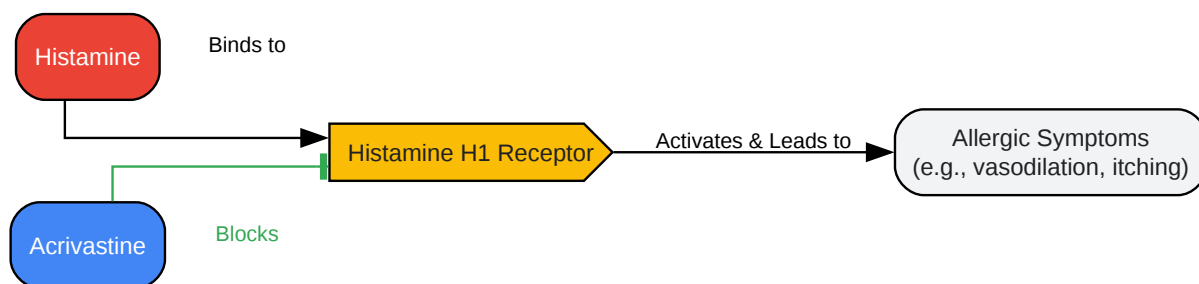
IUPAC Name: (E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid.

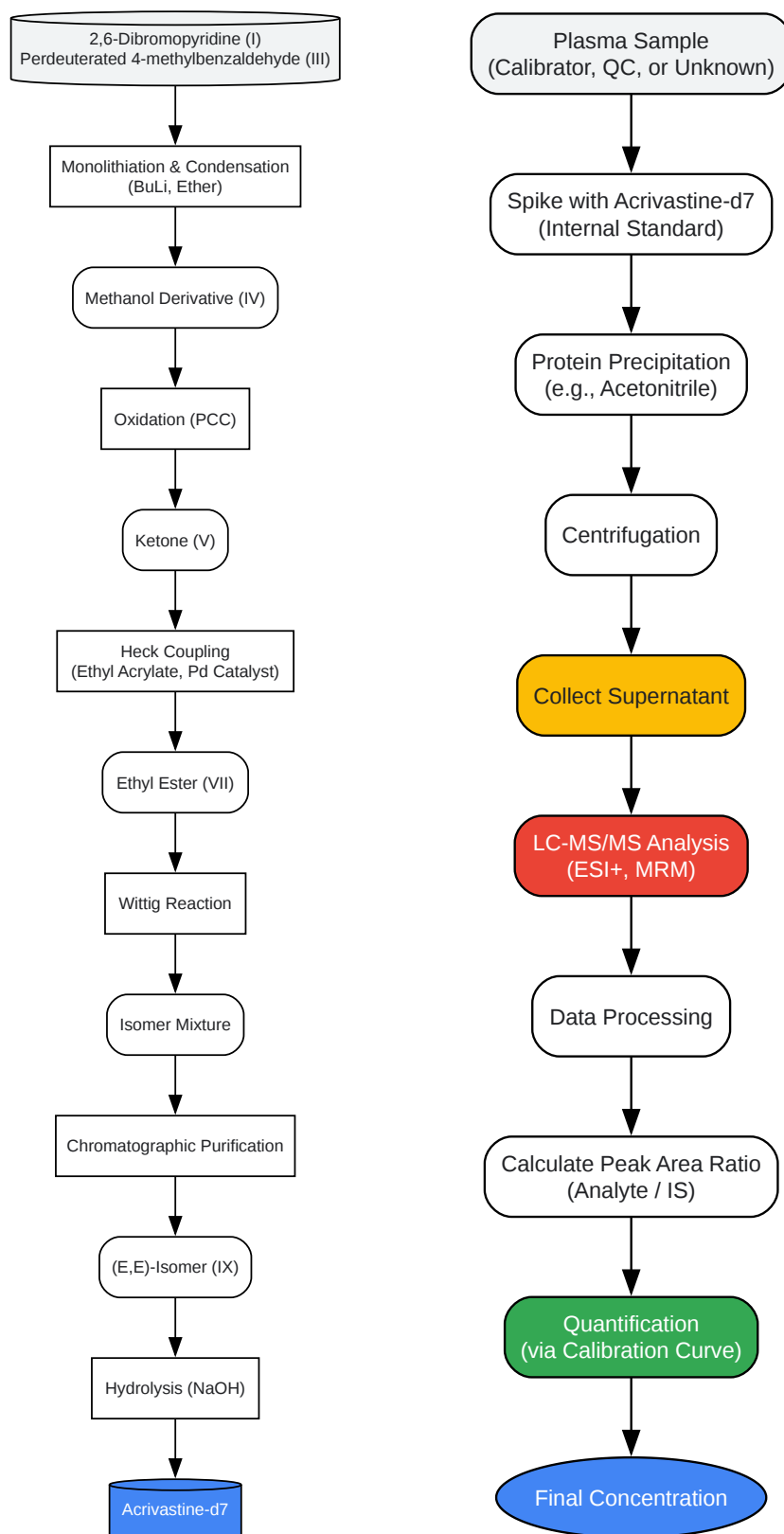
The key physicochemical properties of Acrivastine-d7 are summarized and compared with its unlabeled counterpart in the table below.

Property	Acrivastine-d7	Acrivastine
Molecular Formula	C <sub>22</sub> H <sub>17</sub> D <sub>7</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>22</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	355.48 g/mol	348.45 g/mol
Monoisotopic Mass	355.227715234 Da	348.183778013 Da
CAS Number	172165-56-9	87848-99-5
Appearance	Solid	Solid
Primary Use	Internal Standard for quantitative analysis	H1-receptor antagonist antihistamine

## Mechanism of Action of Acrivastine

Acrivastine functions as a competitive antagonist of histamine at H1 receptors. In an allergic response, histamine is released from mast cells and binds to H1 receptors on various cells, triggering symptoms like itching, vasodilation, and smooth muscle contraction. Acrivastine blocks this interaction, thereby preventing the downstream signaling cascade and alleviating allergic symptoms.





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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)